![molecular formula C24H25FN6O2 B1139467 N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide CAS No. 1243245-18-2](/img/structure/B1139467.png)

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide

Overview

Description

This compound is also known as GNF-6231. It has a molecular formula of C24H25FN6O2 and a molecular weight of 448.49 . It is a potent, selective, and orally bioavailable Porcupine inhibitor that blocks Wnt signaling.

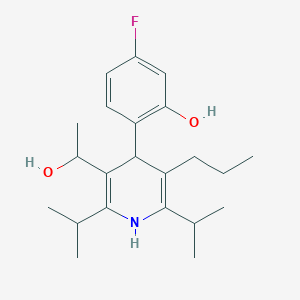

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an acetyl group, a piperazine ring, and multiple pyridine rings .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions. It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications

Cancer Research

GNF-6231 is a small molecule drug that targets PORCN, a protein-serine O-palmitoleoyltransferase . It is primarily used in the therapeutic area of neoplasms . The drug was initially developed by Novartis AG .

Inhibition of Wnt Signaling

The compound acts as a PORCN inhibitor, which is crucial in the secretion of Wnt proteins . By inhibiting PORCN, GNF-6231 can effectively suppress Wnt signaling .

Treatment of Skin Fibrosis

Pharmacological inhibition of porcupine using GNF-6231 has been shown to induce regression of experimental skin fibrosis by targeting Wnt signaling . This suggests potential therapeutic applications in conditions like systemic sclerosis .

Cardiac Injury Healing

GNF-6231 has been studied for its effects on the healing of cardiac injuries . It was found to have an inhibitory effect on the proliferation of αSMA + cells (MF) in the peri-infarct area 3 days post-MI, suggesting that this compound possesses anti-fibrotic properties .

Antitumor Efficacy

In vivo, GNF-6231 has demonstrated excellent pathway inhibition and induces robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model .

Drug Metabolism and Pharmacokinetics

GNF-6231 shows IC50s of greater than 10 μM on all CYP isoforms tested (2C9, 2D6, 3A4). It shows high permeability in a Caco-2 human cell permeability assay with a possible efflux .

Mechanism of Action

Target of Action

GNF-6231, also known as N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide, primarily targets PORCN . PORCN is a protein-serine O-palmitoleoyltransferase porcupine .

Mode of Action

GNF-6231 acts as a PORCN inhibitor . It prevents the activation of the Wnt pathway by blocking the secretion of all Wnt ligands .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . This pathway is involved in diverse physiological processes such as proliferation, differentiation, apoptosis, migration, invasion, and tissue homeostasis . Abnormal regulation of the transcription factor β-catenin, a pivotal component of the Wnt signaling pathway, leads to early events in carcinogenesis .

Pharmacokinetics

GNF-6231 is moderately bound to mouse, rat, dog, monkey, and human plasma proteins (88.0, 83.1, 90.9, 71.2, and 95%, respectively) . It has good oral bioavailability, with a range of 72-96% in preclinical animal models (mouse, rat, and dog) when administered in solution . After intravenous injection into mice, rats, and dogs, GNF-6231 shows minimal distribution in tissues compared to its distribution in body fluids .

Result of Action

GNF-6231 has demonstrated anticancer activity . It has been shown to induce robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model . Moreover, it has been used in the study of myocardial infarction .

Safety and Hazards

properties

IUPAC Name |

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNRMISICMFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |

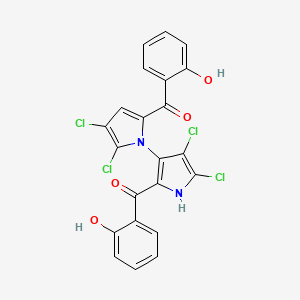

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?

A1: GNF-6231 inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:

- Enhanced Cell Proliferation: GNF-6231 promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []

- Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []

- Inhibition of Fibrosis: GNF-6231 reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []

Q2: What is the evidence for the in vivo efficacy of GNF-6231 in mitigating post-MI cardiac damage?

A2: Studies using a mouse model of MI have demonstrated that systemic administration of GNF-6231 after MI leads to:

- Improved Cardiac Function: GNF-6231 treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []

- Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with GNF-6231. []

- Reduced Adverse Remodeling: GNF-6231 treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)